Lipophilicity: Fmoc-Silaproline Exhibits a 14-Fold Higher Octanol-Water Partition Coefficient Than Fmoc-Proline
The replacement of the γ-methylene group of proline with a dimethylsilyl group dramatically increases lipophilicity. The experimentally determined octanol-water partition coefficient (log P) for Fmoc-silaproline-OH is 1.3, compared to 0.094 for Fmoc-Pro-OH, representing an approximate 14-fold increase . This difference is functionally significant: Sip-containing peptides exhibit longer HPLC retention times under identical elution conditions, confirming enhanced hydrophobicity in a chromatographic context directly relevant to purification and formulation .
| Evidence Dimension | Octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 1.3 (Fmoc-Sip-OH; silaproline core identical to target compound) |
| Comparator Or Baseline | log P = 0.094 (Fmoc-Pro-OH) |
| Quantified Difference | 14-fold higher lipophilicity for silaproline vs. proline |
| Conditions | Experimental shake-flask method; 1-octanol/0.02 M phosphate buffer (pH 7.4); compound dissolved at 1.5 mg/2.2 mL. |
Why This Matters
For procurement in drug discovery, higher lipophilicity predicts improved membrane permeability and blood-brain barrier penetration, making Boc-(R)-silaproline a strategically valuable building block when designing CNS-penetrant or orally bioavailable peptide candidates.
- [1] Cavelier, F.; Vivet, B.; Martinez, J.; Aubry, A.; Didierjean, C.; Vicherat, A.; Marraud, M. Influence of Silaproline on Peptide Conformation and Bioactivity. J. Am. Chem. Soc. 2002, 124 (12), 2917–2923. DOI: 10.1021/ja017440q. View Source
